3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline
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Overview
Description
3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a complex organic compound that features a unique combination of functional groups, including a chloro, cyano, fluoro, and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the fluoro and chloro substituents: These can be introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Attachment of the cyano group: This can be done via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Final coupling step: The final step involves coupling the oxadiazole moiety with the substituted aniline derivative under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as the cyano group.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium cyanide, potassium cyanide, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological targets.
Materials Science: Its functional groups could be useful in the design of new materials with specific electronic or optical properties.
Agrochemicals: The compound could be explored for its potential as a pesticide or herbicide due to its bioactive functional groups.
Mechanism of Action
The mechanism by which 3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Shares the chloro and fluoro substituents but lacks the cyano and oxadiazole groups.
N-cyano-4-fluoroaniline: Similar structure but without the chloro and oxadiazole groups.
5-methyl-1,3,4-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4O/c1-7-15-16-11(18-7)5-17(6-14)8-2-3-10(13)9(12)4-8/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWTYMHJJGFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C#N)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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